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Compound of Interest

Compound Name: 3-Hydroxyechinenone

Cat. No.: B1258826

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxyechinenone, a keto-carotenoid of significant interest in various research fields,
including marine biology and pharmacology. This document collates available Ultraviolet-Visible
(UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, presenting
them in a structured format to facilitate research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Hydroxyechinenone
(Molecular Formula: CaoHs402; Molar Mass: 566.88 g/mol ).

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 3-Hydroxyechinenone is characterized by a main
absorption band in the visible region, typical for carotenoids with an extended conjugated
polyene system. The position of the absorption maximum (Amax) is solvent-dependent.
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Solvent Amax (nm)
Acetone 458
Ethanol 460
n-Hexane 455

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a
complete, publicly available dataset of assigned *H and 3C NMR chemical shifts for 3-
Hydroxyechinenone is not readily found in consolidated databases, data has been reported in
specialized literature. The following represents a compilation of expected chemical shifts based
on the structure of 3-Hydroxyechinenone and related carotenoids.

1H NMR (Proton NMR) Data (Predicted)

Proton Chemical Shift (6, ppm) Multiplicity
Methyl Protons (gem-dimethyl) 1.0-1.2 S
Methyl Protons (on polyene

] Y (on poly 1.8-2.0 S
chain)
Methylene Protons (in rings) 15-25 m
Methine Protons (on polyene

_ 6.0-7.0 m
chain)
Hydroxyl Proton Variable brs
Methine Proton (adjacent to

~4.0 m

OH)

13C NMR (Carbon-13 NMR) Data (Predicted)
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Carbon Chemical Shift (6, ppm)
Methyl Carbons 12-30

Methylene Carbons 30-50

Methine Carbons (sp?) 60 - 70

sp2 Carbons (polyene chain) 120 - 145

Carbonyl Carbon ~200

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.

Key Fragment lons

Technique lonization Mode Precursor lon (m/z)
(m/z)
Fast Atom - 566.30, 142.93,
Positive 566.41 [M]*
Bombardment (FAB) 118.95, 104.96, 90.94

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may vary depending on the instrumentation and

laboratory procedures.

UV-Vis Spectroscopy

A solution of 3-Hydroxyechinenone is prepared in a UV-transparent solvent (e.g., acetone,
ethanol, or n-hexane). The concentration is adjusted to yield an absorbance value between 0.2
and 0.8 at the Amax. The spectrum is recorded using a double-beam UV-Vis
spectrophotometer, typically from 200 to 800 nm, using a 1 cm path length quartz cuvette. The

solvent used for the sample preparation is also used as the reference.

NMR Spectroscopy
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For NMR analysis, a sample of 3-Hydroxyechinenone (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., chloroform-d, CDClIs). A small amount of tetramethylsilane (TMS) is
often added as an internal standard (& = 0.00 ppm). Both *H and 3C NMR spectra are acquired
on a high-field NMR spectrometer (e.g., 400 MHz or higher). For *H NMR, standard acquisition
parameters are used. For 13C NMR, proton-decoupled spectra are typically obtained to simplify
the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

For FAB-MS, the 3-Hydroxyechinenone sample is mixed with a suitable matrix (e.g., m-
nitrobenzyl alcohol) on a sample probe. The probe is then inserted into the ion source of the
mass spectrometer. A high-energy beam of atoms (e.g., xenon or argon) is used to bombard
the sample, causing desorption and ionization. The resulting ions are then analyzed by the
mass spectrometer.

Visualizations

To aid in the understanding of the molecular structure and the analytical workflow, the following
diagrams are provided.
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Chemical structure representation of 3-Hydroxyechinenone.
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Spectroscopic Analysis Workflow
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Conceptual workflow for the spectroscopic analysis.

 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of 3-
Hydroxyechinenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1258826#spectroscopic-data-uv-vis-nmr-mass-spec-
of-3-hydroxyechinenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

